molecular formula C17H18N2O2S B368687 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 448931-91-7

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B368687
CAS RN: 448931-91-7
M. Wt: 314.4g/mol
InChI Key: BRIIAHOERJOMQL-UHFFFAOYSA-N
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Description

“2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C8H10N2OS . It belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom . The InChI code for this compound is 1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.25 . Other physical and chemical properties are not detailed in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Mechanism of Action

Target of Action

The primary target of this compound is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .

Mode of Action

The compound interacts with its target, NRF2, by disrupting the interaction between NRF2 and the Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation . By interfering with the KEAP1’s Kelch domain, the compound prevents NRF2 degradation, leading to its accumulation and activation .

Biochemical Pathways

Upon activation, NRF2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a variety of cytoprotective genes . These genes encode for detoxifying enzymes, antioxidant proteins, and stress response proteins, which collectively enhance the cell’s defense mechanisms .

Pharmacokinetics

The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimum half-life (T1/2) and intrinsic clearance (Clint), suggesting favorable pharmacokinetic properties .

Result of Action

The activation of NRF2 by the compound leads to anti-inflammatory activity, as demonstrated in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB), indicating its potential therapeutic benefits in inflammatory conditions .

properties

IUPAC Name

2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIIAHOERJOMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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